3-Acetyl-5-chlorothiophene-2-boronic acid
Overview
Description
3-Acetyl-5-chlorothiophene-2-boronic acid, also known as (3-Acetyl-5-chloro-2-thienyl)boronic acid or (3-acetyl-5-chlorothiophen-2-yl)boronic acid, is an organic compound .
Synthesis Analysis
The synthesis of this compound can be achieved through Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular formula of this compound is C6H6BClO3S. It has a molecular weight of 204.44 g/mol.Chemical Reactions Analysis
This compound is a useful reagent for Suzuki-Miyaura cross-coupling reactions of arylboronic acids with bromoquinoline .Scientific Research Applications
Polymer Synthesis and Electrical Conductivity Enhancement
Boronic acids, including those derived from thiophene, have been utilized in the synthesis of conducting polymers. For instance, poly(3-chlorothiophene) films, prepared through the electrochemical oxidation of 3-chlorothiophene in mixed electrolytes containing boron trifluoride diethyl etherate and sulfuric acid, demonstrate significantly lower oxidation potentials and yield conductive films with potential applications in electronics and materials science (Xu et al., 2003).
Biomedical Applications
Boronic acid derivatives have found applications in biomedical research, particularly in the development of sensors and materials for healthcare. For example, boronic acids interact with cis-diol-containing biomolecules, which is significant for sensing and separation technologies, drug delivery systems, and the creation of functional materials (Lü et al., 2013). Moreover, boronic acid polymers have been highlighted for their potential in treating various conditions, including HIV, obesity, diabetes, and cancer, showcasing their versatility and reactivity in creating responsive biomaterials (Cambre & Sumerlin, 2011).
Fluorescence Sensing and Chemosensors
The unique properties of boronic acids enable the development of selective fluorescent chemosensors for detecting biologically active substances. This application is crucial for disease prevention, diagnosis, and treatment. Boronic acid-based sensors have been designed to probe carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, illustrating their broad utility in biological and environmental monitoring (Huang et al., 2012).
Organic Synthesis and Catalysis
Boronic acids play a pivotal role in organic synthesis and catalysis, facilitating various chemical transformations. Their utility ranges from serving as potent enzyme inhibitors and boron neutron capture agents for cancer therapy to acting as antibody mimics for recognizing biologically important saccharides. This versatility underscores the importance of boronic acids in pharmaceuticals, agrochemicals, and material science (Yang et al., 2003).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be useful reagents in suzuki-miyaura cross-coupling reactions .
Mode of Action
The mode of action of 3-Acetyl-5-chlorothiophene-2-boronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
It’s known that suzuki-miyaura cross-coupling reactions play a crucial role in the synthesis of various biologically active compounds .
Result of Action
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may contribute to the synthesis of various biologically active compounds .
Properties
IUPAC Name |
(3-acetyl-5-chlorothiophen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3S/c1-3(9)4-2-5(8)12-6(4)7(10)11/h2,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJXOKRAHLVSJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(S1)Cl)C(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.